N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide
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Overview
Description
N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide is a useful research compound. Its molecular formula is C22H15FN4O3S and its molecular weight is 434.45. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Analgesic and Anti-inflammatory Activities
A study outlined the synthesis of novel compounds derived from visnaginone and khellinone, which include structures similar to the specified molecule. These compounds were evaluated for their analgesic and anti-inflammatory activities, highlighting their potential as cyclooxygenase inhibitors with significant COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
ACAT-1 Inhibition for Disease Treatment
Research on 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) identified it as an aqueous-soluble inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). This compound exhibited potential for treating diseases associated with ACAT-1 overexpression, showing significant selectivity and therapeutic potential (Shibuya et al., 2018).
Vanilloid Receptor-1 Antagonists for Pain Management
Another study focused on the synthesis and evaluation of piperazinylpyrimidine analogues as antagonists of the vanilloid receptor-1 (VR1), also known as TRPV1. These compounds, including ones structurally similar to the queried molecule, demonstrated significant in vivo efficacy in reducing thermal hyperalgesia and chronic pain, offering insights into the development of new treatments for pain management (Wang et al., 2007).
Anticancer and Anti-inflammatory Properties of Heterocyclic Compounds
The synthesis of derivatives featuring the benzothiazole, pyrimidine, and piperazine cores has been investigated for their anticancer and anti-inflammatory properties. Specific compounds demonstrated selective effects on cancer cell lines and exhibited excellent anti-inflammatory activity, suggesting their potential for further development into therapeutic agents (Ghule et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin .
Mode of Action
Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-(4-(3-methoxyphenyl)piperazin-1-yl)pyrimidine-4-thiol, which is synthesized from 4-chloro-6-(3-methoxyphenyl)piperazine and 2-mercaptopyrimidine. The second intermediate is 2-chloro-N-(1,3-benzodioxol-5-yl)acetamide, which is synthesized from 1,3-benzodioxole and chloroacetyl chloride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-chloro-6-(3-methoxyphenyl)piperazine", "2-mercaptopyrimidine", "1,3-benzodioxole", "chloroacetyl chloride", "coupling reagents (e.g. HOBt, DIC, DMAP)" ], "Reaction": [ "Synthesis of 6-(4-(3-methoxyphenyl)piperazin-1-yl)pyrimidine-4-thiol:", "- 4-chloro-6-(3-methoxyphenyl)piperazine is reacted with 2-mercaptopyrimidine in a solvent such as DMF or DMSO, with a base such as K2CO3 or NaHCO3, at elevated temperature (e.g. 80-100°C) for several hours to form the desired intermediate.", "Synthesis of 2-chloro-N-(1,3-benzodioxol-5-yl)acetamide:", "- 1,3-benzodioxole is reacted with chloroacetyl chloride in a solvent such as CH2Cl2 or THF, with a base such as triethylamine or pyridine, at low temperature (e.g. 0-5°C) for several hours to form the desired intermediate.", "Coupling of intermediates to form final product:", "- The two intermediates are coupled using standard peptide coupling reagents such as HOBt, DIC, and DMAP in a solvent such as DMF or DMSO, at room temperature for several hours to form the final product." ] } | |
CAS RN |
1251613-32-7 |
Molecular Formula |
C22H15FN4O3S |
Molecular Weight |
434.45 |
IUPAC Name |
3-(4-fluorophenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15FN4O3S/c1-13-3-2-4-14(11-13)20-24-18(30-25-20)12-26-17-9-10-31-19(17)21(28)27(22(26)29)16-7-5-15(23)6-8-16/h2-11H,12H2,1H3 |
InChI Key |
NXZFYBKRQPDFQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
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